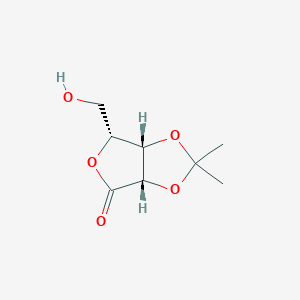

2,3-O-Isopropylidene-D-lyxono-1,4-lactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-O-Isopropylidene-D-lyxono-1,4-lactone is an organic compound with the molecular formula C8H12O5. It is a derivative of lyxonic acid, where the 2 and 3 positions are protected by an isopropylidene group, forming a lactone ring. This compound is commonly used as an intermediate in organic synthesis due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-O-Isopropylidene-D-lyxono-1,4-lactone is typically synthesized from lyxonic acid. The preparation involves the reaction of lyxonic acid with acetone under acidic conditions to form the isopropylidene-protected lactone. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sulfuric acid, which facilitates the formation of the isopropylidene group.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of lyxonic acid and acetone into a reactor containing the acid catalyst. The reaction mixture is then heated to promote the formation of the lactone. After the reaction is complete, the product is purified through crystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-O-Isopropylidene-D-lyxono-1,4-lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.

Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone typically involves the protection of D-lyxono-1,4-lactone using isopropylidene groups. This modification enhances stability and solubility, facilitating further chemical reactions. For instance, it can be transformed into derivatives such as O-tosylated compounds, which are useful in various synthetic pathways .

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of Deoxyfuconojirimycin , a compound with notable biological activities including antiviral properties. The ability to modify this lactone allows chemists to create diverse derivatives that can exhibit different biological activities .

Enzyme Studies

Research has shown that lactonases can catalyze the hydrolysis of D-lyxono-1,4-lactone derivatives. This highlights the compound's role in studying enzyme mechanisms and developing enzymatic applications . By understanding how enzymes interact with lactones like this compound, researchers can design better biocatalysts for industrial applications.

Structural Analysis

The crystal structure of this compound has been analyzed using techniques such as X-ray diffraction and NMR spectroscopy. These studies provide insights into intermolecular interactions and conformational changes that occur during chemical reactions . Understanding these structural aspects is essential for predicting reactivity and stability.

Case Studies

Case Study 1: Synthesis of O-Tosyl Derivatives

A study demonstrated the synthesis of 3,5-O-isopropylidene-2-O-tosyl-D-lyxono-1,4-lactone from this compound. The reaction involved tosyl chloride and resulted in a compound with enhanced reactivity for further transformations .

Case Study 2: Hydrolysis by Lactonases

In another research project, lactonases were shown to effectively hydrolyze D-lyxono-1,4-lactone derivatives. This study emphasized the importance of this compound as a substrate for understanding enzyme specificity and efficiency .

Mécanisme D'action

The mechanism of action of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing for selective modifications at other positions in the molecule. This protection is crucial in multi-step synthesis processes where selective reactivity is required.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-O-Isopropylidene-D-ribono-1,4-lactone

- 2,3-O-Isopropylidene-D-arabino-1,4-lactone

- 2,3-O-Isopropylidene-D-xylono-1,4-lactone

Uniqueness

2,3-O-Isopropylidene-D-lyxono-1,4-lactone is unique due to its specific configuration and the presence of the isopropylidene protecting group. This configuration allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis. Its structural similarity to other isopropylidene-protected lactones allows for comparative studies in carbohydrate chemistry and the development of new synthetic methodologies.

Activité Biologique

2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a lactone derivative of D-lyxono acid, which has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5H8O5. It features a lactone ring, which is known for its reactivity and ability to undergo hydrolysis and other transformations. The compound's structure can be represented as follows:

Enzymatic Interactions

Research indicates that this compound can interact with various enzymes. A study highlighted its role as a substrate for specific glycosylation reactions, demonstrating significant stereoselectivity under microwave-assisted conditions . The compound was effectively utilized in the synthesis of glycosides, indicating its potential as a building block in carbohydrate chemistry.

Antioxidant Properties

Another area of investigation has focused on the antioxidant properties of this compound. Compounds with lactone structures often exhibit radical scavenging activity due to their ability to donate electrons. In vitro assays have shown that this compound can reduce oxidative stress markers in cell cultures, suggesting a protective effect against cellular damage .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Preliminary studies have indicated that it exhibits inhibitory effects against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the specific pathways involved .

Synthesis and Application

A notable study involved the synthesis of this compound through the acetalization of D-lyxono-1,4-lactone. This method yielded high purity and good yields, allowing for subsequent biological testing . The compound was then tested for its ability to serve as a glycosyl donor in enzymatic reactions, demonstrating high efficiency and selectivity.

Pharmacological Investigations

In pharmacological studies, the compound was evaluated for its potential therapeutic applications. It showed promise in modulating metabolic pathways related to carbohydrate metabolism. This suggests that it could be beneficial in developing treatments for metabolic disorders.

Research Findings Summary

Propriétés

IUPAC Name |

(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKFJCWLPPNCN-SRQIZXRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.